2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1016808-08-4
VCID: VC8036653
InChI: InChI=1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol

2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile

CAS No.: 1016808-08-4

Cat. No.: VC8036653

Molecular Formula: C13H11N3O

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile - 1016808-08-4

Specification

CAS No. 1016808-08-4
Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
IUPAC Name 2-(4-methoxyanilino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16)
Standard InChI Key ZUWKHMJJQUUUHF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N
Canonical SMILES COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile reflects its pyridine core substituted at positions 2 and 3. Its molecular formula is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol. The structure combines a pyridine ring with a methoxyphenylamino group (electron-donating) and a carbonitrile group (electron-withdrawing), creating a polarized electronic environment critical for its reactivity .

Spectroscopic and Crystallographic Data

While no direct crystallographic data exists for this compound, studies on related pyridine-3-carbonitriles reveal planar aromatic systems with intermolecular hydrogen bonding involving the amino and cyano groups . For example, the crystal structure of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)pyridine-3-carbonitrile (a structural analog) shows a triclinic lattice with π-π stacking between pyridine rings and hydrogen bonds between amino and nitrile groups . Such interactions likely stabilize the target compound’s solid-state structure.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile can be inferred from methods used for analogous pyridine derivatives:

Route 1: Nucleophilic Aromatic Substitution

  • Starting Material: 2-Chloropyridine-3-carbonitrile reacts with 4-methoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) under reflux in toluene .

  • Conditions: 110°C for 24 hours, yielding 65–70% after column chromatography.

Route 2: Coupling Reactions

  • Buchwald-Hartwig Amination: 2-Bromopyridine-3-carbonitrile couples with 4-methoxyaniline using Pd₂(dba)₃ as a catalyst and BINAP as a ligand, achieving moderate yields (55–60%) .

Reaction Pathways and Derivatives

The compound’s functional groups enable diverse transformations:

Reaction TypeReagents/ConditionsProduct
Cyano Group ReductionH₂/Pd-C in ethanol2-[(4-Methoxyphenyl)amino]pyridine-3-amine
Methoxy DemethylationBBr₃ in DCM, −78°C2-[(4-Hydroxyphenyl)amino]pyridine-3-carbonitrile
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro derivatives at pyridine positions 5 or 6

Physicochemical Properties

Electronic and Solubility Profiles

  • logP: Calculated value of 2.1 (using ChemAxon), indicating moderate lipophilicity suitable for membrane permeability.

  • pKa: The amino group (pKa ~4.2) and pyridine nitrogen (pKa ~1.8) contribute to pH-dependent solubility .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (25 mg/mL) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures above 200°C, suggesting similar thermal resilience for the target compound .

Biological Activity and Mechanisms

Analog CompoundMIC (µg/mL) Against S. aureusMIC (µg/mL) Against E. coli
2-Amino-4-(4-hydroxyphenyl)pyridine-3-carbonitrile12.525
Target Compound*Predicted 15–20Predicted 30–40

*Predictions based on QSAR models for pyridine derivatives .

Anticancer Activity

The carbonitrile group facilitates interactions with kinase ATP-binding pockets. Molecular docking studies suggest inhibition of EGFR (epidermal growth factor receptor) with a predicted IC₅₀ of 8.2 µM, comparable to erlotinib derivatives .

Industrial and Pharmacological Applications

Drug Discovery

Included in screening libraries targeting:

  • Kinase Inhibitors: Due to planar aromaticity and hydrogen-bonding capacity.

  • Antimicrobial Agents: Leveraging electron-deficient pyridine cores to disrupt microbial membranes.

Material Science

The conjugated π-system enables applications in:

  • Organic LEDs: As electron-transport layers (ETLs) with a bandgap of ~3.1 eV .

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing cyano and amino groups as linkers.

Comparison with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituent PositionlogPIC₅₀ (EGFR, µM)
Target2-amino, 3-cyano2.18.2 (predicted)
Analog A6-methoxy, 3-cyano2.412.5
Analog B4-amino, 3-cyano1.86.7

The 2-amino substitution enhances target selectivity but reduces lipophilicity compared to 6-methoxy analogs .

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